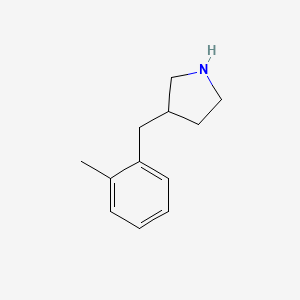

3-(2-Methylbenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)8-11-6-7-13-9-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJELETAWVRDDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696398 | |

| Record name | 3-[(2-Methylphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887594-99-2 | |

| Record name | 3-[(2-Methylphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Chemical Elaboration of 3 2 Methylbenzyl Pyrrolidine

Retrosynthetic Analysis and Precursor Design for 3-(2-Methylbenzyl)pyrrolidine

A retrosynthetic analysis of this compound reveals several strategic disconnections to access this target molecule. The most direct approach involves the formation of the C-C bond between the pyrrolidine (B122466) ring and the 2-methylbenzyl group or the construction of the pyrrolidine ring itself.

One common strategy involves the disconnection of the C3-benzyl bond, leading to a 3-halopyrrolidine or a related electrophilic precursor and a 2-methylbenzyl organometallic reagent. Alternatively, a more convergent approach would be the formation of the pyrrolidine ring through cyclization of a linear precursor already containing the 2-methylbenzyl moiety. This latter strategy is often preferred as it can allow for better control of stereochemistry at the C3 position.

Key precursors for the synthesis of this compound can be designed based on established methods for pyrrolidine synthesis. For instance, a plausible precursor is a γ-amino ketone or aldehyde which can undergo intramolecular reductive amination. Another viable route involves the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. nih.gov The design of these precursors is critical for the successful implementation of stereoselective synthetic pathways.

Development of Stereoselective Synthetic Pathways to Chiral this compound Isomers

The presence of a stereocenter at the C3 position of this compound necessitates the development of stereoselective synthetic methods to access the individual enantiomers. Modern organic synthesis offers several powerful strategies to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis Approaches

Asymmetric catalysis provides an elegant and atom-economical way to introduce chirality. For the synthesis of chiral this compound, several catalytic approaches can be envisioned. A notable example is the use of chiral transition metal complexes to catalyze key bond-forming reactions. For instance, a chiral ruthenium complex with a DM-SEGPHOS ligand has been effectively used in the catalytic asymmetric hydrogenation of a β-hydroxy amide to generate a precursor for a substituted pyrrolidine with high stereoselectivity (de 98%, ee >99%). acs.org This methodology could be adapted to a precursor of this compound.

Another powerful strategy is the palladium-catalyzed hydroarylation of N-acyl pyrrolines, which can furnish 3-aryl pyrrolidines. researchgate.net The use of chiral ligands in such reactions can induce enantioselectivity. Furthermore, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds that are precursors to the pyrrolidine ring is another promising avenue.

| Catalyst System | Reaction Type | Key Features |

| Chiral DM-SEGPHOS-Ru(II) complex | Asymmetric Hydrogenation | High diastereoselectivity and enantioselectivity in the reduction of β-hydroxy amides. acs.org |

| Palladium / Chiral Ligand | Hydroarylation | Direct formation of 3-aryl pyrrolidines from pyrrolines. researchgate.net |

| Rhodium / Chiral Ligand | Conjugate Addition | Asymmetric formation of the C-C bond at the C3 position. |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

A common strategy involves the use of chiral N-tert-butanesulfinyl imines. beilstein-journals.orgresearchgate.netacs.org The condensation of an appropriate aldehyde with a chiral tert-butanesulfinamide generates a chiral sulfinylimine, which can then undergo diastereoselective reactions. For example, the addition of a Grignard reagent or an enolate to such an imine, followed by cyclization, can lead to the formation of a chiral pyrrolidine. The stereochemical outcome is dictated by the stereocenter on the sulfinyl group. beilstein-journals.org

Another widely used chiral auxiliary is Oppolzer's camphorsultam, which can be attached to an azomethine ylide precursor to control the facial selectivity in 1,3-dipolar cycloaddition reactions. nih.gov This method allows for the synthesis of enantiomerically pure pyrrolidine derivatives. nih.gov

| Chiral Auxiliary | Key Reaction | Advantages |

| N-tert-Butanesulfinamide | Diastereoselective addition to imines | Versatile, high diastereoselectivity, readily available. beilstein-journals.orgresearchgate.netacs.org |

| Oppolzer's Camphorsultam | Asymmetric 1,3-dipolar cycloaddition | Excellent stereocontrol, convenient purification. nih.gov |

Biocatalytic Transformations

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high enantioselectivity and mild reaction conditions. nih.govresearchgate.nettudelft.nlacs.orgacs.org Enzymes such as transaminases, imine reductases, and engineered cytochromes P450 can be employed to produce chiral amines and their derivatives.

For the synthesis of chiral this compound, a transaminase-triggered cyclization could be a viable approach. This would involve the asymmetric amination of a suitable keto-aldehyde precursor containing the 2-methylbenzyl group, followed by spontaneous or enzyme-catalyzed cyclization. Transaminases have been successfully used for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones with excellent enantiomeric excesses (>99.5% ee). tudelft.nl

Directed evolution of enzymes, such as cytochrome P411, has led to variants capable of catalyzing intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.govresearchgate.netacs.orgacs.org This innovative approach could be applied to a linear precursor of this compound bearing an azide (B81097) group.

| Enzyme Class | Reaction Type | Key Features |

| Transaminases | Asymmetric amination and cyclization | High enantioselectivity, mild conditions, applicable to bulky substituents. tudelft.nl |

| Engineered Cytochrome P411 | Intramolecular C-H amination | Novel bond formation, good enantioselectivity. nih.govresearchgate.netacs.orgacs.org |

| Imine Reductases | Asymmetric reduction of imines | Pre-formed cyclic imine reduction for stereocontrol. nih.gov |

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

The optimization of reaction conditions is a crucial step in developing an efficient and scalable synthesis. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and base.

In palladium-catalyzed carboamination reactions for the synthesis of pyrrolidines, a systematic examination of the palladium source and solvent has shown significant effects on the reaction yield. For instance, using Pd(OAc)₂ in dioxane was found to be optimal for certain substrates, improving the yield from 63% to 82%. nih.gov The choice of base is also critical, with weaker bases like Cs₂CO₃ or K₃PO₄ being advantageous when base-sensitive functional groups are present. nih.gov

For multicomponent reactions leading to pyrrolidine derivatives, the optimization of reactant ratios and solvent can dramatically impact the yield. In one study, a three-component reaction to form a substituted pyrrolin-2-one saw an increase in yield from 70% to 77% by adjusting the reactant ratios. beilstein-journals.org The solvent can also play a pivotal role; for instance, in a one-pot synthesis of pyrrolidines, water was found to be a superior solvent compared to organic solvents like DMF, THF, or ethanol. rasayanjournal.co.in

| Parameter | Effect on Reaction | Example |

| Catalyst | Can significantly improve yield and selectivity. | Changing from Pd₂(dba)₃ to Pd(OAc)₂ increased yield in a carboamination reaction. nih.gov |

| Solvent | Influences solubility, reactivity, and sometimes selectivity. | Dioxane provided optimal results in a Pd-catalyzed carboamination. nih.gov Water was superior in a multicomponent pyrrolidine synthesis. rasayanjournal.co.in |

| Base | Can affect reaction rate and compatibility with functional groups. | Using Cs₂CO₃ instead of NaOtBu allowed for tolerance of base-sensitive groups. nih.gov |

| Temperature | Affects reaction rate and can influence selectivity. | Increasing temperature from 50 °C to 70 °C improved yield in a cascade reaction. rasayanjournal.co.in |

| Reactant Ratio | Can shift equilibrium and improve yield. | Adjusting the ratio of reactants in a three-component reaction increased the yield of the desired pyrrolin-2-one. beilstein-journals.org |

Synthesis of Structural Analogs and Derivatives of this compound for Academic Probing

The synthesis of structural analogs and derivatives of this compound is essential for establishing structure-activity relationships (SAR) and for probing biological targets. Modifications can be made to the pyrrolidine ring, the benzyl (B1604629) group, or by introducing new functional groups.

For instance, the aromatic ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. Additionally, the methyl group can be replaced with other alkyl or functional groups.

The pyrrolidine ring itself offers multiple points for derivatization. The nitrogen atom can be functionalized with different substituents, which can significantly impact the compound's properties. Furthermore, other positions on the pyrrolidine ring can be substituted to explore the spatial requirements of a potential binding pocket. Palladium-catalyzed cascade cyclization-coupling reactions have been developed to synthesize 4-methylene-3-arylmethylpyrrolidines, which are valuable intermediates for further elaboration. researchgate.netchemrxiv.orgresearchgate.netacs.orgresearchgate.net

| Derivative Class | Synthetic Strategy | Potential for Academic Probing |

| Aryl-substituted analogs | Suzuki or Heck coupling with various aryl boronic acids or halides. | Probing electronic and steric effects on biological activity. |

| N-functionalized derivatives | Alkylation, acylation, or reductive amination of the pyrrolidine nitrogen. | Investigating the role of the nitrogen substituent in receptor binding. |

| Ring-substituted analogs | Introduction of substituents at C2, C4, or C5 of the pyrrolidine ring. | Exploring the topology of the binding site. |

| Methylene-pyrrolidine derivatives | Palladium-catalyzed cascade cyclization-coupling. researchgate.netchemrxiv.orgresearchgate.netacs.orgresearchgate.net | Serve as versatile intermediates for further functionalization. |

Modifications of the Pyrrolidine Core

The functionalization of the pyrrolidine ring of this compound, beyond the existing substitution at the 3-position, opens avenues for creating diverse molecular architectures. Key strategies include α-functionalization and cycloaddition reactions.

Direct C-H functionalization at the α-position to the nitrogen atom represents a powerful and atom-economical approach. rsc.org For instance, redox-neutral α-arylation can be achieved using an oxidizing agent like a quinone monoacetal in the presence of an aryl nucleophile. rsc.org This methodology allows for the introduction of various aryl groups at the 2- and 5-positions of the pyrrolidine ring.

Another approach involves the [3+2] cycloaddition reaction, which is a classic and effective method for constructing substituted pyrrolidines. nih.gov While this compound is already formed, related strategies can be envisioned to build upon a precursor to introduce further complexity. For example, the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile can generate highly substituted pyrrolidine rings in a stereocontrolled manner. figshare.com

The following table summarizes representative methods for the modification of the pyrrolidine core that could be adapted for this compound.

| Transformation | Reagents and Conditions | Product Description | Reference |

| α-Arylation | Quinone monoacetal, Aryl nucleophile, DABCO, Toluene, 60 °C | Introduction of an aryl group at the C2 or C5 position of the pyrrolidine ring. | rsc.org |

| [3+2] Cycloaddition | Azomethine ylide, Alkenyl dipolarophile, Ag2CO3 | Construction of a densely substituted pyrrolidine ring. | figshare.com |

| Ring-Closing Metathesis (on a suitable precursor) | Grubbs' catalyst | Formation of a pyrroline (B1223166) from an acyclic diene precursor, which can then be reduced to the corresponding pyrrolidine. | researchgate.net |

Derivatization at the Benzyl Moiety

The 2-methylbenzyl substituent offers multiple sites for further functionalization, including the aromatic ring and the benzylic methyl group.

Electrophilic aromatic substitution on the benzene (B151609) ring allows for the introduction of a variety of substituents, such as nitro, halogen, and acyl groups. The directing effects of the alkyl and benzyl groups will influence the position of substitution.

Furthermore, the methyl group on the benzyl ring can be functionalized. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions can introduce a bromine atom, which can then serve as a handle for subsequent nucleophilic substitution or cross-coupling reactions.

Cross-dehydrogenative coupling (CDC) reactions provide a modern and efficient way to form new C-C bonds. For example, a CDC reaction between the 2-methylbenzyl group and another C-H bond, potentially on another heterocyclic system, can be achieved without pre-functionalization. rsc.org

Below is a table of potential derivatizations of the benzyl moiety.

| Transformation | Reagents and Conditions | Product Description | Reference |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group onto the aromatic ring. | General Knowledge |

| Bromination | Br2, FeBr3 | Introduction of a bromine atom onto the aromatic ring. | General Knowledge |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | Bromination of the methyl group on the benzyl ring. | General Knowledge |

| Cross-Dehydrogenative Coupling | Oxidant (e.g., DDQ, TBHP), Catalyst (e.g., metal or organocatalyst) | Formation of a new C-C bond at the benzylic position. | rsc.org |

N-Substitution Strategies

The secondary amine of the pyrrolidine ring is a key site for derivatization, allowing for the modulation of the compound's physicochemical properties. Common N-substitution strategies include N-alkylation and N-acylation.

N-Alkylation can be achieved through various methods. A straightforward approach involves the reaction with an alkyl halide in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like DMF or acetonitrile. researchgate.net Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another powerful method for introducing a wide range of alkyl groups.

N-Acylation is readily accomplished by treating the pyrrolidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov This reaction introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's conformation and biological activity.

The table below outlines common N-substitution reactions.

| Transformation | Reagents and Conditions | Product Description | Reference |

| N-Alkylation | Alkyl halide, K2CO3, DMF | Introduction of an alkyl group on the pyrrolidine nitrogen. | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, CH2Cl2 | Introduction of a substituted alkyl group on the pyrrolidine nitrogen. | General Knowledge |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | Formation of an N-acyl pyrrolidine derivative. | nih.gov |

| N-Arylation | Aryl halide, Pd catalyst, Base | Introduction of an aryl group on the pyrrolidine nitrogen. | nih.gov |

Introduction of Additional Stereocenters

The existing stereocenter at the 3-position of this compound can be used to direct the formation of new stereocenters, leading to diastereomerically enriched or pure compounds. The introduction of additional stereocenters is a critical strategy for exploring the three-dimensional chemical space and optimizing interactions with biological targets. nih.gov

Stereoselective synthesis methods can be employed to introduce substituents at the 2, 4, or 5-positions of the pyrrolidine ring. For example, the diastereoselective reduction of a suitably substituted pyrrole (B145914) can lead to the formation of multiple new stereocenters with high control. researchgate.net

Furthermore, asymmetric catalysis can be utilized to introduce chirality. For instance, a rhodium-catalyzed hydroformylation of a suitably designed acyclic precursor can lead to the formation of a chiral 2-substituted pyrrolidine. thieme-connect.com The stereochemistry of the final product can often be controlled by the choice of chiral ligands. nih.gov The development of stereoselective methods for the synthesis of densely substituted pyrrolidines is an active area of research. figshare.com

The following table presents methodologies for introducing additional stereocenters.

| Transformation | Methodology | Outcome | Reference |

| Diastereoselective Reduction | Catalytic hydrogenation of a substituted pyrrole precursor | Formation of multiple new stereocenters with high diastereoselectivity. | researchgate.net |

| Asymmetric Hydroformylation | Rhodium-catalyzed hydroformylation of an allylic amine precursor | Enantioselective synthesis of a 2-substituted pyrrolidine. | thieme-connect.com |

| [3+2] Cycloaddition with Chiral Auxiliaries | Reaction of an azomethine ylide with a chiral dipolarophile | Diastereoselective synthesis of a highly substituted pyrrolidine. | figshare.com |

| Metalation-Alkylation | Deprotonation with a strong base followed by reaction with an electrophile | Stereoselective functionalization at the α-position, often with retention of configuration. | acs.org |

Despite a comprehensive search for spectroscopic and structural data for the chemical compound this compound, sufficient information to construct a detailed and scientifically accurate article as per the requested outline is not publicly available. Searches for experimental and predicted data for 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), stereochemical assignment via NOESY and chiral NMR, advanced mass spectrometry (HRMS and MS/MS), and vibrational and electronic spectroscopy (FTIR, Raman, UV-Vis) did not yield specific results for this compound.

While some information was found for isomers, such as 3-(3-methylbenzyl)pyrrolidine, and for complex derivatives containing the this compound core structure, this data is not suitable for a thorough analysis of the standalone compound as the substituents and structural modifications in these derivatives significantly alter their spectroscopic properties.

The absence of dedicated analytical studies or publicly accessible spectral data in scientific literature and chemical databases for this compound makes it impossible to provide a comprehensive elucidation of its spectroscopic and structural characteristics as outlined in the user's request.

Therefore, this article cannot be generated at this time due to the lack of necessary scientific data.

Comprehensive Spectroscopic and Structural Elucidation of 3 2 Methylbenzyl Pyrrolidine and Its Congeners

Vibrational and Electronic Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(2-Methylbenzyl)pyrrolidine is expected to exhibit characteristic absorption bands corresponding to its pyrrolidine (B122466) and 2-methylbenzyl moieties.

The pyrrolidine ring is characterized by N-H and C-H stretching and bending vibrations. The N-H stretching of a secondary amine typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. dtic.milresearchgate.net The aliphatic C-H stretching vibrations from the pyrrolidine and methyl groups are expected in the 2850-2960 cm⁻¹ range. researchgate.net

The 2-methylbenzyl group will show aromatic C-H stretching vibrations above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, and the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range, which can help confirm the ortho-substitution.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Pyrrolidine) | Stretching | 3300 - 3500 | Weak to Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| N-H (Pyrrolidine) | Bending | 1550 - 1650 | Medium |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. In this compound, the chromophore is the 2-methylbenzyl group.

The benzene ring exhibits characteristic π → π* transitions. The primary absorption bands of benzene are the E1 and E2 bands (around 184 nm and 204 nm, respectively) and the B band (a series of fine-structured peaks around 256 nm). spcmc.ac.in Substitution on the benzene ring can cause bathochromic (to longer wavelength) and hyperchromic (increased absorbance) shifts of these bands. spcmc.ac.in The alkyl substitution in this compound is expected to cause a slight bathochromic shift of the B band.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (B band) | 260 - 270 | 200 - 300 |

| π → π* (E2 band) | ~ 210 | 7,000 - 8,000 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction would provide unambiguous assignment of the (R) or (S) configuration at the chiral center (C3 of the pyrrolidine ring).

The analysis of the crystal structure would also reveal detailed information about bond lengths, bond angles, and torsion angles. This would allow for the precise determination of the pyrrolidine ring pucker and the rotational orientation of the 2-methylbenzyl substituent relative to the pyrrolidine ring. Furthermore, intermolecular interactions such as hydrogen bonding involving the N-H group can be identified, providing insights into the crystal packing. nih.gov While a specific crystal structure for this compound is not available, studies on similar pyrrolidine derivatives have successfully employed this technique to elucidate their solid-state structures. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound.

For purity assessment, a reversed-phase HPLC method would typically be employed. The compound would be separated from any impurities on a non-polar stationary phase (e.g., C18) with a polar mobile phase.

To determine the enantiomeric excess, chiral HPLC is the method of choice. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. youtube.com Polysaccharide-based CSPs are among the most widely used for the separation of a broad range of chiral compounds. nih.gov The two enantiomers of this compound would exhibit different retention times on a suitable chiral column, allowing for their quantification and the calculation of the enantiomeric excess.

Table 3: Illustrative Chiral HPLC Separation Data for this compound

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-3-(2-Methylbenzyl)pyrrolidine | 10.2 | 98.5 |

| (S)-3-(2-Methylbenzyl)pyrrolidine | 12.5 | 1.5 |

| Enantiomeric Excess (ee%) | 97.0 |

Computational Chemistry and in Silico Modeling of 3 2 Methylbenzyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(2-Methylbenzyl)pyrrolidine, these calculations, often performed using Density Functional Theory (DFT), provide a detailed picture of its electronic distribution and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO indicates the molecule's propensity to undergo electronic transitions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) ring and the π-system of the benzyl (B1604629) group, making these regions susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring and the C-N bonds, indicating potential sites for nucleophilic interaction.

A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Theoretical calculations for similar aromatic-substituted pyrrolidines suggest that the introduction of the methylbenzyl group can modulate this energy gap.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.25 |

| Energy Gap (ΔE) | 5.62 |

| Note: These are representative values derived from typical DFT calculations (e.g., B3LYP/6-31G) and may vary with the level of theory and basis set used.* |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. numberanalytics.com It is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. numberanalytics.com For this compound, the ESP map would likely show a region of negative potential (typically colored red) around the nitrogen atom of the pyrrolidine ring, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. numberanalytics.com Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, making it a potential hydrogen bond donor. The aromatic ring would exhibit a mixed potential, with the electron-rich π-face showing a slightly negative potential.

Conformational Analysis and Energy Landscape Exploration of this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound reveals the energetically favorable spatial arrangements of its atoms. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The rotation around the single bond connecting the benzyl group to the pyrrolidine ring introduces further conformational isomers.

Computational methods can be used to explore the potential energy surface and identify low-energy conformers. chemistrysteps.com Steric hindrance between the 2-methyl group on the benzyl ring and the pyrrolidine ring will play a significant role in determining the preferred conformations. imperial.ac.uk

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Syn-clinal (Gauche) | ~60° | 1.5 - 2.5 |

| Eclipsed | ~0° | > 5.0 |

| Note: Dihedral angle refers to the torsion angle defining the orientation of the benzyl group relative to the pyrrolidine ring. Energies are illustrative and depend on the computational method. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide static pictures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations of this compound in a solvent, such as water, can reveal its dynamic conformational changes, flexibility, and interactions with the surrounding solvent molecules. plos.org These simulations can show how the molecule adapts its conformation to the solvent environment and can be used to calculate properties like the radial distribution function of water around key functional groups. This provides insight into the molecule's solvation and its effective shape in solution. plos.org

Molecular Docking Studies with Hypothesized Biological Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. ugm.ac.id While the specific biological targets of this compound are not defined here, docking studies could be hypothetically performed against various receptors where pyrrolidine derivatives have shown activity, such as certain G-protein coupled receptors or ion channels. researchgate.netresearchgate.net The docking results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts. nih.gov For example, the nitrogen of the pyrrolidine ring could act as a hydrogen bond acceptor with a donor residue in a receptor's active site. researchgate.net

Table 3: Hypothetical Docking Scores and Key Interactions of this compound with a Generic Receptor Binding Pocket

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Monoamine Transporter | -8.5 | Asp79, Phe320 | Hydrogen Bond, π-π Stacking |

| Sigma Receptor | -7.9 | Tyr103, Glu172 | Hydrophobic, Hydrogen Bond |

| Note: These are illustrative examples. The actual scores and interactions would depend on the specific receptor studied. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a set of 3-(substituted-benzyl)pyrrolidine analogs, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A robust QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Table 4: Example of Descriptors Used in a Hypothetical QSAR Model for Pyrrolidine Derivatives

| Descriptor | Description | Typical Value Range |

| LogP | Octanol-water partition coefficient | 2.0 - 4.0 |

| Molecular Weight | Mass of the molecule | 180 - 250 g/mol |

| Polar Surface Area | Surface area of polar atoms | 10 - 30 Ų |

| Dipole Moment | Measure of molecular polarity | 1.0 - 2.5 Debye |

| Note: These descriptors would be correlated with biological activity data to build a predictive model. |

Lack of Specific Research Data for Computational Modeling of this compound

Following a comprehensive and targeted search of scientific literature and databases, no specific research focused on the computational chemistry, de novo design, or virtual screening of the chemical compound this compound could be identified.

While the broader class of pyrrolidine derivatives is the subject of extensive computational research due to the scaffold's importance in medicinal chemistry, specific studies detailing the de novo design and virtual screening of analogs for this compound are not publicly available. uu.nlbohrium.com The pyrrolidine ring is a versatile structural motif found in many biologically active compounds, making it a frequent subject of computational analysis to explore potential drug candidates. bohrium.comemich.edu

Research in this area often involves techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict the interaction of pyrrolidine-based compounds with various biological targets. monash.edunih.govxjtu.edu.cn These computational methods are crucial in modern drug discovery for identifying novel ligands and optimizing their properties. frontiersin.orgbiorxiv.org For instance, virtual screening of compound libraries is a common approach to identify new inhibitors for targets like monoamine transporters. frontiersin.orgbiorxiv.org

However, the available research literature focuses on other substituted pyrrolidine analogs. For example, studies have been conducted on the in silico evaluation of benzyl-pyrrolidine-3-ol analogues as potential therapeutic agents and the design of N-benzylpyrrolidine derivatives for various diseases. monash.eduresearchgate.netresearchgate.net There is also research on the computational analysis of the synthesis of substituted pyrrolidines and the structure-activity relationships of different pyrrolidine derivatives. emich.edunih.gov

Despite the relevance of the pyrrolidine core, the specific substitution pattern of a 2-methylbenzyl group at the 3-position of the pyrrolidine ring does not appear in the reviewed computational studies. The design and screening of such specific analogs would likely be part of proprietary industrial research or has not yet been published in accessible scientific literature.

Therefore, the generation of an article with detailed research findings, data tables, and specific computational insights as requested for this compound is not possible at this time due to the absence of specific data in the public domain.

Investigation of the Biological and Pharmacological Activities of 3 2 Methylbenzyl Pyrrolidine and Its Derivatives

In Vitro Pharmacological Characterization

Receptor Binding Affinities and Selectivity Profiling

Derivatives of 3-(2-Methylbenzyl)pyrrolidine have been investigated for their binding affinities to various receptors, demonstrating a range of potencies and selectivities.

Notably, certain pyrrolidine (B122466) derivatives have shown significant affinity for serotonin (B10506) and dopamine (B1211576) receptors. For instance, substitution of the pyrrolidine ring with methylbenzylamine groups has resulted in compounds with nanomolar affinity for the human 5-HT1D receptor and over 100-fold selectivity against the 5-HT1B receptor. nih.gov Further modifications led to derivatives with up to 163-fold selectivity for the 5-HT1D subtype. nih.gov These compounds were identified as full agonists through [35S]GTPγS binding assays in CHO cells expressing human 5-HT receptors. nih.gov

In the realm of dopamine receptors, a series of bitopic ligands based on Fallypride, which incorporates a pyrrolidine moiety, were synthesized and evaluated for their affinity and selectivity towards dopamine D2 and D3 receptors. upenn.edu Shifting the secondary binding fragments to the 3-position on the pyrrolidine ring resulted in a compound with a Kᵢ of 7.3 ± 0.3 nM for D2R and 2.9 ± 0.1 nM for D3R, showing a slight increase in affinity for both receptors and enhanced D3R versus D2R selectivity. upenn.edu

Furthermore, a pyrrolidine-containing compound, BMS-986169, demonstrated high binding affinity for the GluN2B subunit allosteric modulatory site of the NMDA receptor, with Kᵢ values ranging from 4.03 to 6.3 nM. researchgate.net This compound selectively inhibited GluN2B receptor function. researchgate.net Another study on 1H-Pyrrolo[3,2-b]pyridine derivatives, which include a pyrrolidine substituent, found that several examples containing an amide tethered from the 1-position of the core exhibited good binding affinities with rat Kᵢ values below 100 nM for the GluN2B receptor. nih.gov

Additionally, a sulfonamide pyrrolidine derivative has been identified as a partial agonist for the progesterone (B1679170) receptor, with an IC₅₀ of 16 nM and an EC₅₀ of 25 nM. rcsb.org

Receptor Binding Affinities of this compound Derivatives

| Compound/Derivative Class | Receptor Target | Binding Affinity (Kᵢ/IC₅₀/EC₅₀) | Selectivity | Reference |

| Pyrrolidine with methylbenzylamine substitution | h5-HT1D | Nanomolar affinity | 100-fold over h5-HT1B | nih.gov |

| Oxazolidinone derivative | h5-HT1D | - | Up to 163-fold over h5-HT1B | nih.gov |

| Fallypride-based bitopic ligand (SBF at 3-position) | Dopamine D2 (D2R) | Kᵢ = 7.3 ± 0.3 nM | Increased D3R vs D2R | upenn.edu |

| Fallypride-based bitopic ligand (SBF at 3-position) | Dopamine D3 (D3R) | Kᵢ = 2.9 ± 0.1 nM | Increased D3R vs D2R | upenn.edu |

| BMS-986169 | GluN2B (NMDA) | Kᵢ = 4.03-6.3 nM | Selective for GluN2B | researchgate.net |

| 1H-Pyrrolo[3,2-b]pyridine derivative | GluN2B (NMDA) | Rat Kᵢ <100 nM | - | nih.gov |

| Sulfonamide pyrrolidine derivative | Progesterone Receptor | IC₅₀ = 16 nM | Partial agonist | rcsb.org |

| Sulfonamide pyrrolidine derivative | Progesterone Receptor | EC₅₀ = 25 nM | Partial agonist | rcsb.org |

Enzyme Inhibition or Activation Assays

Research into the enzymatic interactions of this compound derivatives has revealed inhibitory activity against specific enzymes.

One area of investigation has been the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. A series of pyrrolidine-based thiosemicarbazones were synthesized and evaluated for their DHFR inhibitory activity. nih.gov These compounds demonstrated IC₅₀ values ranging from 12.37 ± 0.48 μM to 54.10 ± 0.72 μM, with two derivatives in particular showing the highest inhibition. nih.gov Thiosemicarbazones are known to form stable complexes with zinc ions present in the active site of DHFR, which contributes to their inhibitory action. nih.gov

Another study indicated that structural analogs of (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid have shown inhibitory effects on serine proteases, which are vital in numerous physiological processes.

Enzyme Inhibition Data for Pyrrolidine Derivatives

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

| Pyrrolidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 12.37 ± 0.48 μM to 54.10 ± 0.72 μM | nih.gov |

Ion Channel Modulation Studies

The modulation of ion channels by derivatives of this compound has been a subject of scientific inquiry, with studies pointing towards interactions with specific channel types.

One notable finding is the weak inhibitory effect of the compound BMS-986169 on the human Ether-a-go-go-related gene (hERG) channel, with an IC₅₀ value of 28.4 micromolar. researchgate.net This indicates a low potential for off-target effects related to this specific potassium channel.

Furthermore, research has explored the modulation of Transient Receptor Potential (TRP) channels. While specific data on this compound is not detailed, the broader class of pyrrolidine-containing compounds has been investigated for their effects on TRP channels, which are involved in various sensory processes. whiterose.ac.uknih.gov For instance, studies on TRPM8, a cold-sensing ion channel, have identified various modulators, although a direct link to this compound is not explicitly established. nih.gov

Ion Channel Modulation by a Pyrrolidine Derivative

| Compound | Ion Channel | Modulation Effect | Concentration (IC₅₀) | Reference |

| BMS-986169 | hERG | Weak Inhibition | 28.4 µM | researchgate.net |

Cell-Based Functional Assays

Cell-based functional assays are crucial for understanding the physiological relevance of molecular interactions. nih.govnih.govprecisionformedicine.comfrontagelab.com For derivatives of this compound, such assays have provided insights into their functional activities at the cellular level.

In one study, derivatives of this compound were shown to be full agonists at the human 5-HT1D receptor. nih.gov This was determined by measuring agonist-induced [35S]GTPγS binding in Chinese Hamster Ovary (CHO) cells that were engineered to express these human serotonin receptors. nih.gov

Another compound, BMS-986169, a negative allosteric modulator of the GluN2B receptor, was evaluated in Xenopus oocytes expressing human N-methyl-D-aspartate (NMDA) receptor subtypes. researchgate.net The results showed that BMS-986169 selectively inhibited the function of the GluN2B receptor with an IC₅₀ of 24.1 nM. researchgate.net

These cell-based assays confirm that the binding of these compounds to their respective receptors translates into a measurable functional response within a cellular context.

Functional Activity of this compound Derivatives in Cell-Based Assays

| Compound/Derivative | Cell System | Assay Type | Receptor Target | Functional Outcome | Potency (IC₅₀) | Reference |

| Methylbenzylamine substituted pyrrolidine | CHO cells | [35S]GTPγS binding | h5-HT1D | Full Agonist | - | nih.gov |

| BMS-986169 | Xenopus oocytes | Electrophysiology | GluN2B (NMDA) | Selective Inhibition | 24.1 nM | researchgate.net |

Assessment of Cytotoxicity and Cellular Proliferation Modulation (e.g., in cancer cell lines)

The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines, revealing a range of activities.

Derivatives of dihydropyridine (B1217469) containing a 2-methylbenzyl group have demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells. Some related compounds showed better efficacy than the standard treatment, bleomycin, suggesting a potential mechanism involving the induction of apoptosis and inhibition of cell proliferation.

In another study, a series of spirooxindole derivatives, which can be considered structurally related, were tested against the A549 human lung cancer cell line. nih.gov Several of these compounds showed significant potency, with IC₅₀ values as low as 1.2 μM and 3.48 μM. nih.gov These potent compounds were also shown to be non-cytotoxic against non-cancerous mouse embryonic fibroblast cells, indicating a degree of selectivity. nih.gov The mechanism of action appears to involve the induction of apoptosis, as demonstrated by Hoechst and acridine (B1665455) orange/ethidium bromide staining. nih.gov

Furthermore, other pyrrolidine derivatives have been investigated for their anticancer properties. For example, a pyrrolidine-based imidazo (B10784944) benzothiazole (B30560) derivative showed cytotoxicity against HepG2, MCF-7, and HeLa cell lines. nih.gov Another study on thiazole-based pyrrolidine derivatives found that a 4-F-phenyl derivative selectively inhibited Gram-positive bacteria with minimal toxicity to healthy mammalian cells. biointerfaceresearch.com

Cytotoxicity of Pyrrolidine Derivatives Against Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | Cytotoxicity (IC₅₀) | Notes | Reference |

| Dihydropyridine derivative | FaDu (hypopharyngeal) | - | Outperformed bleomycin | |

| Spirooxindole derivative | A549 (lung) | 1.2 µM | Non-cytotoxic to non-cancerous cells | nih.gov |

| Spirooxindole derivative | A549 (lung) | 3.48 µM | Non-cytotoxic to non-cancerous cells | nih.gov |

| Pyrrolidine-based imidazo benzothiazole | HepG2, MCF-7, HeLa | - | Showed cytotoxicity | nih.gov |

In Vivo Pharmacological Efficacy Studies

The in vivo pharmacological efficacy of this compound and its derivatives has been explored in various preclinical models, with a significant focus on their potential as anticonvulsant agents.

Preclinical Disease Models and Therapeutic Outcome Assessment (e.g., anticonvulsant activity)

The anticonvulsant properties of derivatives of this compound, specifically those based on the pyrrolidine-2,5-dione scaffold, have been evaluated in established rodent models of epilepsy. springermedizin.deresearchgate.net The primary screening models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice, which are widely used for the initial identification of potential anticonvulsant candidates. researchgate.nettandfonline.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. researchgate.nettandfonline.com

In these studies, a number of N-Mannich bases derived from 3-substituted pyrrolidine-2,5-diones have demonstrated significant anticonvulsant activity. researchgate.nettandfonline.com For instance, certain 3-benzhydryl-pyrrolidine-2,5-dione derivatives were found to be effective in both the MES and scPTZ tests, with some compounds showing higher potency and lower neurotoxicity than established antiepileptic drugs like ethosuximide (B1671622) and valproic acid. tandfonline.comtandfonline.com Specifically, N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione and N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione were identified as particularly active compounds. tandfonline.com

Further investigations into the anticonvulsant profile of related compounds involved the pilocarpine-induced seizure model in mice. springermedizin.denih.gov This model is used to study temporal lobe epilepsy. In one study, two pyrrolidine-2,5-dione derivatives significantly prolonged the latency to seizures in this model. springermedizin.denih.gov The therapeutic outcome in these preclinical studies is primarily assessed by the ability of the compounds to prevent or delay the onset of seizures induced by electrical or chemical stimuli. researchgate.nettandfonline.com

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Preclinical Model | Therapeutic Outcome | Reference |

|---|---|---|---|

| N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | MES test (mice) | ED50 = 42.71 mg/kg | tandfonline.com |

| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | scPTZ test (mice) | ED50 = 72.59 mg/kg | tandfonline.com |

| Compound 12 (a pyrrolidine-2,5-dione derivative) | Pilocarpine-induced seizures (mice) | Prolonged seizure latency by 37% | springermedizin.denih.gov |

| Compound 23 (a 3-methylpyrrolidine-2,5-dione (B1595552) derivative) | Pilocarpine-induced seizures (mice) | Prolonged seizure latency by 95% | springermedizin.denih.gov |

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic (PD) biomarkers are crucial for understanding the relationship between drug exposure and its pharmacological effect. gabionline.netclinmedjournals.org In the context of this compound and its derivatives, particularly those with anticonvulsant properties, the evaluation of PD biomarkers is aimed at confirming target engagement and elucidating the mechanism of action. openaccessjournals.com

For pyrrolidine-2,5-dione derivatives that have shown anticonvulsant activity, in vitro binding assays have been utilized to assess their interaction with specific molecular targets. springermedizin.de For instance, the inhibition of neuronal voltage-sensitive sodium channels and L-type calcium channels has been investigated as a potential mechanism of action. springermedizin.denih.gov The percentage inhibition of radioligand binding to these channels serves as a direct measure of target engagement and can be considered a PD biomarker. springermedizin.de

In broader neurological research, advancements in detecting neurodegenerative biomarkers in plasma and cerebrospinal fluid are being explored as pharmacodynamic endpoints in clinical trials. nih.gov While specific studies on this compound are not detailed, the principles of using biomarkers like glycosphingolipids in gangliosidoses highlight the potential for identifying and validating similar markers for novel neuroactive compounds. nih.gov Furthermore, in oncology, the inhibition of signaling proteins like AKT has been used as a PD biomarker to guide dose selection and demonstrate the biological activity of targeted therapies. nih.gov This approach of linking target modulation to pharmacological response is applicable to the development of derivatives of this compound. nih.gov

Behavioral Phenotyping in Neurological Models

Behavioral phenotyping in animal models is essential for characterizing the full spectrum of a compound's effects on the central nervous system, including both therapeutic actions and potential side effects. nih.govmousebiology.org For compounds like this compound and its derivatives, which are being investigated for neurological applications, a comprehensive behavioral assessment is critical. nih.gov

In the context of anticonvulsant drug development, behavioral phenotyping includes not only the assessment of seizure protection but also the evaluation of motor coordination and general behavior to identify any adverse neurological effects. tandfonline.com The rotarod test is a standard method used to assess motor impairment and neurotoxicity in mice. tandfonline.comtandfonline.com Many of the active anticonvulsant pyrrolidine-2,5-dione derivatives have been shown to have low neurotoxicity in this test. tandfonline.com

Beyond seizure models, behavioral phenotyping is extensively used in models of other neurological disorders like Parkinson's disease. frontiersin.orgnih.gov These studies often involve a battery of tests to assess locomotion, anxiety-like behavior (e.g., thigmotaxis in an open field), and cognitive function. nih.govfrontiersin.orgnih.gov For instance, in zebrafish models of Parkinson's disease, exposure to the neurotoxin MPP+ leads to a reduction in swim distance and movement frequency, mimicking parkinsonian motor deficits. frontiersin.orgnih.gov While specific behavioral phenotyping data for this compound in such models is not available, these methodologies provide a framework for future investigations into its potential neuropharmacological profile.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound and its derivatives exert their pharmacological effects is fundamental for their development as therapeutic agents. This involves identifying their molecular targets and characterizing the downstream signaling pathways they modulate.

Target Identification and Validation using Proteomics or Genomics

Identifying the specific molecular targets of a compound is a key step in elucidating its mechanism of action. mdpi.comnih.gov Modern approaches like chemical proteomics and genomics are powerful tools for unbiased target identification. mdpi.comnih.gov These methods can identify proteins that are differentially expressed or that directly bind to a small molecule within a complex biological system. mdpi.comnih.gov

For derivatives of this compound, particularly the anticonvulsant pyrrolidine-2,5-diones, initial target identification has been hypothesis-driven, focusing on known targets of antiepileptic drugs such as ion channels. springermedizin.de In vitro binding studies have shown that some of these compounds can inhibit voltage-sensitive sodium channels and L-type calcium channels. springermedizin.denih.gov

However, a broader, unbiased approach using proteomics or genomics could reveal novel targets and provide a more comprehensive understanding of their mechanism of action. rsc.org For example, comparative genomics can be used to identify essential genes in pathogens for antibiotic discovery, a strategy that could be adapted to identify novel targets for neurological drugs. frontiersin.org Similarly, proteomic profiling can identify proteins whose expression levels change in response to drug treatment, offering clues to the drug's mechanism and potential biomarkers. nih.gov While specific proteomics or genomics studies on this compound are not yet published, these methodologies represent a promising avenue for future research.

Table 2: Potential Molecular Targets of Pyrrolidine-2,5-dione Derivatives

| Potential Target | Method of Identification | Observed Effect | Reference |

|---|---|---|---|

| Voltage-sensitive sodium channels (site 2) | In vitro binding assay | High inhibition at 100 µM | springermedizin.denih.gov |

| L-type calcium channels | In vitro binding assay | Moderate to low inhibition | springermedizin.denih.gov |

Intracellular Signaling Pathway Analysis

Once a molecular target is identified, the next step is to analyze the intracellular signaling pathways that are modulated by the drug-target interaction. nih.govyoutube.com This involves studying the cascade of molecular events that ultimately lead to the observed pharmacological effect. mdpi.comresearchgate.net

For the anticonvulsant pyrrolidine-2,5-dione derivatives that target ion channels, the immediate downstream effect is a change in ion flux across the neuronal membrane, which in turn alters neuronal excitability. springermedizin.de This can be considered the primary signaling event.

However, many drugs act on receptors that trigger complex intracellular signaling cascades. youtube.commdpi.com Common signaling pathways involved in neuronal function and survival include the PI3K/AKT/mTOR pathway, the ERK/MAPK pathway, and the Wnt/β-catenin pathway. nih.gov These pathways are often interconnected and regulate a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis. nih.govmdpi.com

The analysis of these pathways typically involves techniques like Western blotting to measure the phosphorylation status of key signaling proteins or reporter gene assays to assess the activity of transcription factors. nih.gov While specific intracellular signaling pathway analyses for this compound have not been reported, future studies could investigate whether this compound or its derivatives modulate these key neuronal signaling pathways to exert their effects. For example, if a derivative is found to interact with a G-protein coupled receptor, subsequent analysis would focus on downstream effectors like adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA). youtube.commdpi.com

Investigation of Stereoisomer-Specific Biological Activities

The stereochemistry of a molecule is a crucial determinant of its biological activity. For pyrrolidine derivatives, which can possess multiple chiral centers, the spatial arrangement of substituents can dramatically influence their interaction with biological targets. nih.gov

A study on 4-aryl-N-benzylpyrrolidine-3-carboxamides as antimalarial agents provides a compelling example of stereoisomer-specific activity. A modest threefold difference in potency was observed between the (3R,4S) and (3S,4R) enantiomers, with the (3R,4S)-configuration showing higher activity. nih.gov More strikingly, the stereochemistry at the α-benzyl carbon had a profound effect on potency, with the (S)-methyl group being tolerated while the (R)-methyl group led to a greater than 30-fold decrease in activity. nih.gov

In another example, the biological activity of pyrovalerone analogs, which are inhibitors of monoamine transporters, was found to reside almost entirely in the (S)-enantiomer. nih.gov This highlights that for some pyrrolidine derivatives, one enantiomer can be significantly more active than the other.

The importance of stereochemistry is further emphasized in a review on pyrrolidine-containing compounds, which notes that the different spatial orientation of substituents can lead to different biological profiles due to varied binding modes to enantioselective proteins. nih.gov For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, the cis-4-CF3 substituent on the pyrrolidine ring was shown to favor a specific conformation of the acetic acid group at position 2, which is the key pharmacophore for agonist activity. nih.gov

These findings strongly suggest that the biological and pharmacological activities of this compound would also be stereoisomer-dependent. The specific configuration of the 2-methylbenzyl group at the 3-position of the pyrrolidine ring, as well as the potential for chirality at the 3-position itself, would likely result in enantiomers with distinct biological profiles.

Table 2: Examples of Stereoisomer-Specific Activity in Pyrrolidine Derivatives

| Compound Class | Biological Activity | Key Findings on Stereoisomer-Specific Activity | Reference |

| 4-Aryl-N-benzylpyrrolidine-3-carboxamides | Antimalarial | The (3R,4S)-enantiomer was threefold more potent than the (3S,4R)-enantiomer. The (S)-configuration at the α-benzyl carbon was preferred over the (R)-configuration by over 30-fold. nih.gov | nih.gov |

| Pyrovalerone Analogs | Monoamine Transporter Inhibition | The inhibitory potency at the dopamine transporter (DAT) resided almost entirely with the (S)-enantiomer. nih.gov | nih.gov |

| GRP40 Agonists with a Pyrrolidine Scaffold | G-protein Coupled Receptor 40 Agonism | The cis-4-CF3 substituent on the pyrrolidine ring favored the active conformation of the pharmacophore. nih.gov | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2 Methylbenzyl Pyrrolidine Scaffolds

Systematic Modification of the Pyrrolidine (B122466) Ring: Impact on Biological Activity

The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many biologically active compounds. nih.gov Its non-planar nature allows for the exploration of three-dimensional space, which can significantly influence binding to biological targets. nih.gov Modifications to this ring in the 3-(2-methylbenzyl)pyrrolidine scaffold have been shown to have a profound impact on biological activity.

Systematic alterations often involve the introduction of substituents at various positions on the pyrrolidine ring. For instance, the addition of hydroxyl or acetoxy groups can alter the polarity and hydrogen bonding capabilities of the molecule. In a series of anisomycin (B549157) analogues, the presence and position of an acetoxy group on the pyrrolidine ring were critical for their antiprotozoal and antifungal activities. nih.gov

Furthermore, the basicity of the pyrrolidine nitrogen can be modulated by substituents, which in turn affects the compound's pharmacokinetic and pharmacodynamic properties. nih.gov The introduction of bulky groups can also influence the ring's conformation, a phenomenon known as "pseudorotation," thereby affecting how the molecule fits into a receptor's binding pocket. nih.gov

Studies on pyrrolidine-based inhibitors of sphingosine (B13886) kinases (SphK1 and SphK2) have highlighted the importance of the 2-(hydroxymethyl)pyrrolidine head group for inhibitory activity. nih.gov Alterations to other parts of the pyrrolidine ring often lead to a decrease in potency, underscoring the specific interactions this moiety makes with the target enzyme. nih.gov

Interactive Table: Impact of Pyrrolidine Ring Modifications on Biological Activity.

| Modification | Compound Class | Effect on Biological Activity | Reference |

| Introduction of acetoxy and hydroxy groups | Anisomycin analogues | Critical for antiprotozoal and antifungal activity | nih.gov |

| Substitution with methylbenzylamine groups | 3-[2-(pyrrolidin-1-yl)ethyl]indoles | Nanomolar affinity for h5-HT1D receptor and high selectivity | nih.gov |

| Maintaining the 2-(hydroxymethyl)pyrrolidine head | Sphingosine kinase inhibitors | Essential for inhibitory activity against SphK1 | nih.gov |

| Opening or expanding the pyrrolidine ring | Pyrovalerone analogues | Significant loss of inhibitory potency at DAT, SERT, and NET | drugs.ie |

Exploration of Substituent Effects on the 2-Methylbenzyl Moiety

The 2-methylbenzyl group is another critical component of the scaffold, and modifications to this aromatic ring can significantly tune the biological activity. The position and nature of substituents on the benzyl (B1604629) ring influence electronic and steric properties, which are key determinants of ligand-receptor interactions.

In the context of anisomycin analogues, moving a methoxy (B1213986) substituent on the benzyl group from the para to the meta or ortho position resulted in a dramatic drop in antifungal and antiprotozoal activities. nih.gov This suggests a highly specific binding pocket that accommodates the p-substituted analogue optimally. Similarly, the introduction of a methyl or phenyl group at the alpha-benzyl carbon also diminished activity. nih.gov

For inhibitors of monoamine transporters, substitutions on the phenyl ring of pyrovalerone analogues were explored extensively. nih.gov Halogen substitutions, such as 3,4-dichloro substitution, led to potent and selective inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov The electronic nature and position of these substituents play a crucial role in determining the potency and selectivity of these compounds. acs.org

Interactive Table: Substituent Effects on the 2-Methylbenzyl Moiety.

| Substituent | Position on Benzyl Ring | Compound Class | Impact on Activity | Reference |

| Methoxy | meta or ortho | Anisomycin analogues | Dramatic drop in antiprotozoal and antifungal activity | nih.gov |

| Methyl or Phenyl | alpha-benzyl carbon | Anisomycin analogues | Diminished activity | nih.gov |

| 3,4-Dichloro | Phenyl ring | Pyrovalerone analogues | Potent and selective DAT/NET inhibition | nih.gov |

| Trifluoromethyl | meta-position on terminal phenyl ring | Sphingosine kinase inhibitors | Important for favorable binding | nih.gov |

Influence of Stereochemistry and Chiral Centers on Pharmacological Profile

The presence of chiral centers in the this compound scaffold means that stereoisomers can exhibit significantly different pharmacological profiles. nih.gov The three-dimensional arrangement of atoms is critical for the specific interactions with biological macromolecules, which are themselves chiral. nih.gov

For many pyrrolidine-based compounds, the biological activity resides predominantly in one enantiomer. drugdesign.org For instance, in a series of pyrovalerone analogues, which are monoamine uptake inhibitors, the S-isomer was found to be the more biologically active enantiomer. nih.gov This highlights the importance of stereoselective synthesis to obtain the desired therapeutic effect.

Linker Length and Flexibility Variations Between Pyrrolidine and Benzyl Groups

The linker connecting the pyrrolidine ring and the benzyl group can be varied in terms of length and flexibility, which can have a significant impact on biological activity. This linker region helps to position the two key pharmacophoric groups in the optimal orientation for binding to the target.

Studies on survivin inhibitors showed that modifying the linker between different ring systems can influence the anti-proliferative activity. plos.org While a systematic study on the linker in the this compound scaffold is not extensively reported in the provided context, the general principles of medicinal chemistry suggest that altering the linker length by one or two atoms, or introducing rigidity (e.g., with a double or triple bond) or flexibility (e.g., with a longer alkyl chain), can fine-tune the compound's activity. For some monoamine reuptake inhibitors, a separation of 2-4 sp3 hybridized atoms between an amine and an aryl group is a common pharmacophoric feature. researchgate.net

Development of SAR Models from Biological Data

The systematic collection of biological data from analogues of this compound allows for the development of Structure-Activity Relationship (SAR) models. These models aim to correlate specific structural features with observed biological activity. drugtargetreview.com

Early approaches to SAR involved qualitative analysis of how structural changes affect activity. drugtargetreview.com More advanced methods now include quantitative structure-activity relationship (QSAR) studies, which use statistical and machine learning methods to build predictive models. researchgate.net For a series of TRK inhibitors with a 2,4-diaminopyrimidine (B92962) scaffold, a pharmacophore model was used to guide the synthesis of over 60 derivatives to understand the SAR. nih.gov

By analyzing the data from various modifications—such as those on the pyrrolidine ring and the benzyl moiety—researchers can identify key pharmacophoric elements and steric or electronic requirements for activity. rjraap.com This information is invaluable for designing new compounds with improved potency and selectivity.

Rational Design Strategies Based on SAR Insights

The insights gained from SAR and SPR studies form the basis for rational drug design. drugtargetreview.commdpi.com This approach moves away from random screening towards the deliberate design of molecules with a higher probability of desired biological activity.

For example, if SAR studies reveal that a particular substitution pattern on the benzyl ring leads to increased potency, medicinal chemists can focus on synthesizing new analogues with similar electronic and steric properties at that position. rsc.org Similarly, if a specific stereoisomer is found to be more active, synthetic routes can be designed to produce that isomer selectively. nih.gov

Structure-based drug design (SBDD) is a powerful extension of this, where a three-dimensional structure of the biological target is used to guide the design of inhibitors. mdpi.com Even without a crystal structure, the pharmacophore models derived from SAR data can guide the design of new molecules that fit the hypothesized binding site. nih.gov The development of potent and selective inhibitors often relies on an iterative process of design, synthesis, and biological testing, guided by the evolving understanding of the SAR. drugdesign.org

Translational Perspectives and Future Directions in 3 2 Methylbenzyl Pyrrolidine Research

Identification of Promising Therapeutic Indications for 3-(2-Methylbenzyl)pyrrolidine Derivatives

The versatility of the pyrrolidine (B122466) scaffold allows for its modification to target a wide range of diseases. tandfonline.com Research has highlighted the potential of pyrrolidine derivatives in several key therapeutic areas.

Anti-inflammatory: Pyrrolidine derivatives have been investigated for their anti-inflammatory properties. nih.gov Some have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. nih.gov For instance, certain novel pyrrolidine derivatives have demonstrated significant anti-inflammatory effects in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anti-cancer: The pyrrolidine moiety is a common feature in many anticancer agents. tandfonline.combohrium.com Derivatives of this compound are being explored for their potential to inhibit cancer cell growth. For example, some pyrrolidone derivatives have shown significant activity against human lung cancer cell lines. mdpi.comresearchgate.net The incorporation of different chemical groups onto the pyrrolidine ring can enhance anticancer activity. mdpi.com Spirooxindole derivatives containing a pyrrolidine ring have also demonstrated potent anticancer effects against various cancer cell lines. nih.gov

Antioxidant: Certain pyrrolidine derivatives have been identified as having antioxidant properties. nih.govrsc.org For example, some 3-pyrroline-2-one (B142641) derivatives have shown promise as radical scavengers. nih.govrsc.orgresearchgate.net The antioxidant capacity of these compounds is a significant area of interest for their potential to combat oxidative stress-related diseases. researchgate.net

Anticonvulsant: The pyrrolidine-2,5-dione structure is a key component in several anticonvulsant drugs. springermedizin.detandfonline.com Derivatives of this compound are being investigated for their potential to treat epilepsy and other seizure disorders. springermedizin.deresearchgate.net Studies have shown that modifications to the pyrrolidine ring can lead to potent anticonvulsant activity in various animal models of epilepsy. springermedizin.denih.govnih.gov

Challenges and Opportunities in the Preclinical Development of Pyrrolidine-Based Therapeutics

The journey of a pyrrolidine-based compound from the laboratory to the clinic is fraught with challenges, but also presents significant opportunities for innovation.

A major challenge lies in achieving target selectivity to minimize off-target effects. tandfonline.com The stereochemistry of the pyrrolidine ring plays a crucial role in its biological activity, and controlling the spatial arrangement of substituents is critical for optimal interaction with biological targets. nih.govnih.gov

Another hurdle is navigating the complexities of preclinical testing, including demonstrating efficacy in relevant animal models and establishing a favorable safety profile. nih.gov However, the inherent versatility of the pyrrolidine scaffold provides an opportunity to fine-tune the properties of drug candidates to overcome these obstacles. tandfonline.com The ability to easily modify the pyrrolidine ring allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. tandfonline.com

Innovative Synthetic Methodologies for Enhanced Scalability and Sustainability

The development of efficient and sustainable methods for synthesizing pyrrolidine derivatives is crucial for their translation into clinical use.

Traditional synthetic routes can be lengthy and inefficient. mdpi.com Modern approaches, such as multicomponent reactions, offer a more streamlined and environmentally friendly way to produce these complex molecules. rsc.orgresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. africansciencegroup.comnih.gov

These technologies can analyze vast datasets of chemical structures and biological activity to predict the therapeutic potential of novel compounds. africansciencegroup.commdpi.comnih.gov For pyrrolidine-based drug discovery, AI and ML algorithms can be used to:

Predict the binding affinity of derivatives to specific biological targets.

Identify the most promising candidates for synthesis and testing.

Optimize the structure of lead compounds to improve their efficacy and safety profiles. africansciencegroup.com

By integrating AI and ML into the research pipeline, scientists can significantly reduce the time and cost associated with traditional drug discovery methods. nih.gov

Exploration of Novel Biological Targets for Pyrrolidine Scaffolds

The unique structural features of the pyrrolidine ring make it a versatile scaffold for targeting a wide range of biological molecules. researchgate.net While many pyrrolidine-based drugs target well-established proteins, there is a growing interest in exploring novel biological targets. mdpi.com

Researchers are investigating the potential of pyrrolidine derivatives to modulate the activity of enzymes, receptors, and ion channels that have been implicated in a variety of diseases. For example, some pyrrolidine derivatives have shown inhibitory activity against α-mannosidase, an enzyme involved in cancer. nih.gov The identification of new biological targets for pyrrolidine scaffolds will open up new avenues for the development of innovative therapies.

Multi-Omics Approaches for Deeper Understanding of Compound-Biological System Interactions

Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, are providing unprecedented insights into the complex interactions between drugs and biological systems. thermofisher.comazolifesciences.com

For pyrrolidine-based drug discovery, multi-omics studies can be used to:

Identify the molecular pathways that are affected by a particular compound.

Elucidate the mechanism of action of a drug candidate.

Discover biomarkers that can be used to predict a patient's response to treatment. thermofisher.com

By providing a holistic view of the biological system, multi-omics approaches are helping researchers to better understand the therapeutic effects and potential side effects of pyrrolidine derivatives, ultimately leading to the development of safer and more effective medicines. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Methylbenzyl)pyrrolidine, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, substituted benzaldehydes (e.g., 2-fluorobenzaldehyde) can react with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 150°C for 20 hours, followed by extraction and purification . Optimization includes adjusting reaction time, solvent polarity (e.g., DMF vs. n-butanol), and stoichiometry of amines. Yield improvements (e.g., 93% in one protocol) are achieved via TLC monitoring and selective extraction (ethyl acetate/water) .

Q. How is this compound characterized spectroscopically, and what key data distinguish its structure?

- Methodological Answer : Key techniques include:

- ¹H NMR : Aromatic proton signals (δ 7.61–6.75 ppm) and pyrrolidine protons (δ 3.33–1.96 ppm) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 175 for C₁₁H₁₃NO) validate the molecular formula .

- Elemental Analysis : Nitrogen content (~7.5–7.99%) aligns with calculated values for C₁₁H₁₃NO .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After aqueous workup, liquid-liquid extraction (ethyl acetate) removes polar impurities. Drying over MgSO₄ and solvent evaporation under reduced pressure yield crude product. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers or byproducts. Recrystallization in ethanol or methanol further enhances purity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in biological studies?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., chloro, nitro) to the benzyl ring to assess effects on receptor binding (e.g., MAO inhibition) .

- Ring Hybridization : Replace pyrrolidine with oxetane or piperidine to study conformational flexibility (e.g., tert-butyl 3-(aminomethyl)-3-methylpyrrolidine derivatives) .

- Bioisosteric Replacement : Substitute the benzyl group with benzodioxole (e.g., 2-(1,3-benzodioxol-5-yl)-N-aryl-pyrrolidine carboxamides) to enhance metabolic stability .